![molecular formula C14H14N2O2 B1332465 2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid CAS No. 380432-30-4](/img/structure/B1332465.png)
2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid” is a chemical compound with the molecular formula C14H14N2O2 . It has been identified as a potent phosphodiesterase 5 inhibitor with improved aqueous solubility for the treatment of Alzheimer’s Disease .
Synthesis Analysis
The synthesis of this compound involves cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids and also by reaction of 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo-[b]-1,6-naphthyridines with amine hydrochlorides .Molecular Structure Analysis
The molecular structure of this compound is characterized by a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.28 Da . Its InChI code is 1S/C14H14N2O2/c1-16-7-6-12-10 (8-16)13 (14 (17)18)9-4-2-3-5-11 (9)15-12/h2-5H,6-8H2,1H3, (H,17,18) .科学的研究の応用
Cytotoxic Activity in Cancer Research
2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid derivatives have been studied for their cytotoxic activities against various cancer cell lines. Carboxamide derivatives of benzo[b][1,6]naphthyridines, including this compound, exhibited potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. Some compounds, such as the 2-(4-fluorophenyl) derivative, demonstrated significant in vivo efficacy against colon tumors in mice, highlighting their potential as cancer therapeutics (Deady et al., 2005).
Synthesis and Chemical Properties
The synthesis and chemical reactivity of this compound and its derivatives have been extensively studied. For instance, a sequential one-pot synthesis approach has been developed for 1,2,3,4-tetrahydrobenzo[b][1,6] naphthyridines, demonstrating the compound's versatility in chemical synthesis (Bharath Kumar Reddy et al., 2018). Additionally, novel reactions and synthetic pathways involving this compound have been explored, contributing to the field of organic chemistry and heterocyclic compound synthesis (Voskressensky et al., 2008).
Potential in Drug Discovery
This compound's derivatives have been investigated for their potential as scaffolds in drug discovery, particularly as inhibitors of certain enzymes. For example, some derivatives have been found to be monoamine oxidase (MAO) B inhibitors, useful in treating neurological disorders (Kulikova et al., 2023). Additionally, their interaction with DNA and potential as DNA-binding compounds have been studied, which could be relevant in developing new therapeutic agents (Okuma et al., 2014).
作用機序
Target of Action
The primary target of 2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid is Phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation. By inhibiting PDE5, this compound can enhance the effects of cGMP.
Mode of Action
As a PDE5 inhibitor , this compound binds to the active site of the enzyme, preventing it from breaking down cGMP . This leads to an increase in cGMP levels, promoting muscle relaxation and vasodilation.
Biochemical Pathways
The inhibition of PDE5 by this compound affects the cGMP-dependent pathway . Elevated cGMP levels lead to a series of biochemical events, including the activation of cGMP-dependent protein kinases, which in turn phosphorylate certain proteins, leading to muscle relaxation and vasodilation.
Pharmacokinetics
Similar compounds have been noted for theirimproved aqueous solubility , which could potentially enhance their bioavailability .
Result of Action
The result of the action of this compound is the relaxation of smooth muscle tissue and vasodilation . These effects can be beneficial in conditions such as erectile dysfunction and pulmonary arterial hypertension, where improved blood flow is desired.
特性
IUPAC Name |
2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16-7-6-12-10(8-16)13(14(17)18)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLLXEJOXOYNGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

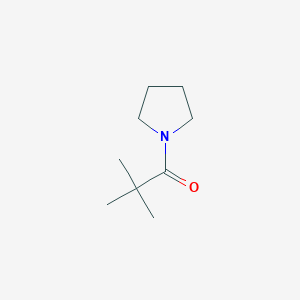


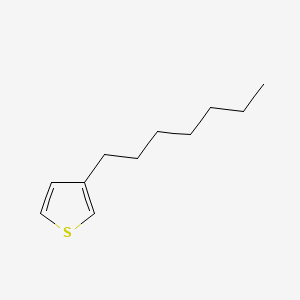
![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)
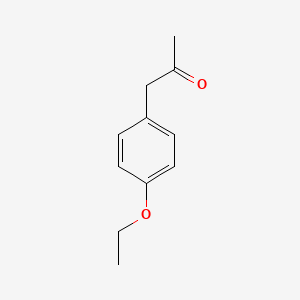

![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)
![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)
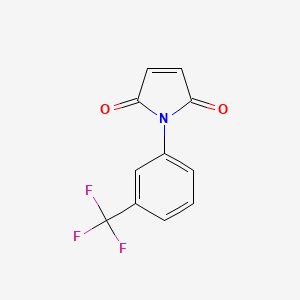
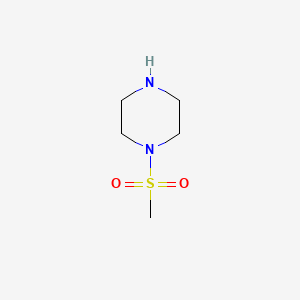
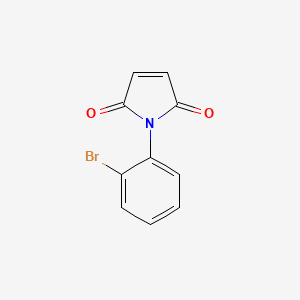
![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)